molecular formula C22H20ClN5O2 B275904 [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B275904
M. Wt: 421.9 g/mol
InChI Key: XPLBWNOVARKFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic molecule that features a combination of aromatic rings, a tetrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, including the formation of the tetrazole ring and the coupling of various aromatic components. One common approach involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The aromatic components can be coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Final Assembly: The final step involves the coupling of the tetrazole-containing aromatic ring with the (2-chlorobenzyl)amine moiety under suitable conditions, often using a base such as cesium carbonate in a polar solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicinal chemistry, [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has potential applications as a pharmaceutical agent. Its structure suggests it could be a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the tetrazole moiety.

Mechanism of Action

The mechanism of action of [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The aromatic rings and other functional groups contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(2-CHLOROPHENYL)METHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combination of a tetrazole ring with multiple aromatic rings and functional groups

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine

InChI

InChI=1S/C22H20ClN5O2/c1-29-21-13-16(14-24-15-17-7-5-6-10-19(17)23)11-12-20(21)30-22-25-26-27-28(22)18-8-3-2-4-9-18/h2-13,24H,14-15H2,1H3

InChI Key

XPLBWNOVARKFJB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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